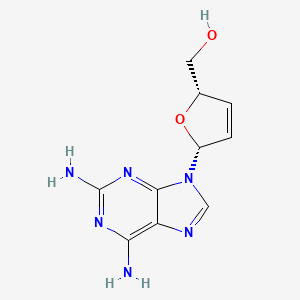

(-)-6-Aminocarbovir

Description

Propriétés

Numéro CAS |

109881-25-6 |

|---|---|

Formule moléculaire |

C10H12N6O2 |

Poids moléculaire |

248.24 g/mol |

Nom IUPAC |

[(2S,5R)-5-(2,6-diaminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol |

InChI |

InChI=1S/C10H12N6O2/c11-8-7-9(15-10(12)14-8)16(4-13-7)6-2-1-5(3-17)18-6/h1-2,4-6,17H,3H2,(H4,11,12,14,15)/t5-,6+/m0/s1 |

Clé InChI |

QVRGWJZTKCMSIW-NTSWFWBYSA-N |

SMILES isomérique |

C1=C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)N)N |

SMILES canonique |

C1=CC(OC1CO)N2C=NC3=C(N=C(N=C32)N)N |

Apparence |

Solid powder |

Autres numéros CAS |

109881-25-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2,6-diaminopurine 2',3'-didehydro-2',3'-dideoxyriboside ddeDAPR |

Origine du produit |

United States |

Foundational & Exploratory

The Prodrug Advantage: A Technical Guide to the Discovery and Synthesis of (-)-6-Aminocarbovir

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-6-Aminocarbovir, a carbocyclic nucleoside analog, represents a pivotal development in the optimization of antiretroviral therapy. It was discovered and synthesized as a more bioavailable prodrug of (-)-Carbovir, which is the enantiomerically pure form of Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. The core innovation behind this compound lies in its enhanced absorption profile, which allows for more efficient delivery of the active antiviral agent, (-)-Carbovir, into the systemic circulation. This technical guide provides an in-depth overview of the discovery and synthetic pathways leading to this compound, complete with detailed experimental protocols and quantitative data.

Discovery and Rationale

The development of this compound was driven by the need to improve the pharmacokinetic properties of its parent drug, (-)-Carbovir. While (-)-Carbovir is a highly effective inhibitor of HIV reverse transcriptase, its oral bioavailability can be limited. Researchers hypothesized that modifying the 6-position of the purine ring could lead to a prodrug that is more readily absorbed and then metabolized in vivo to the active (-)-Carbovir. Pharmacokinetic studies in rats confirmed this hypothesis, demonstrating that oral administration of this compound resulted in significantly higher systemic exposure to (-)-Carbovir compared to direct oral administration of (-)-Carbovir itself. Following intravenous administration, this compound is rapidly cleared with a terminal half-life of approximately 0.35 hours[1]. After an oral dose, the time to reach maximum plasma concentration (tmax) is about 0.39 hours, with a maximum concentration (Cmax) of 4.96 µg/mL[1]. The oral bioavailability of this compound has been reported to be 46% based on plasma AUC comparison and 33% based on urinary excretion data[1].

Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the construction of the chiral carbocyclic core, followed by the elaboration of the purine base. The key strategic element involves the stereoselective synthesis of the cyclopentenylamine intermediate and its subsequent coupling with a suitable pyrimidine precursor, which is then cyclized to form the purine ring system. The final step involves the amination of a 6-chloro-purine intermediate.

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

| Step | Product | Starting Material | Reagents | Yield (%) | Reference |

| 1 | cis-4-(Acetamidomethyl)cyclopent-2-enol | 2-Azabicyclo[2.2.1]hept-5-en-3-one | 1. LiAlH₄2. Ac₂O, Pyridine | ~75 | Vince & Hua, 1990 |

| 2 | cis-4-(Aminomethyl)cyclopent-2-enol | cis-4-(Acetamidomethyl)cyclopent-2-enol | Ba(OH)₂ | ~90 | Vince & Hua, 1990 |

| 3 | N-[cis-4-(Hydroxymethyl)cyclopent-2-enyl]-N'-(2-amino-4,6-dichloropyrimidin-5-yl)formamidine | cis-4-(Aminomethyl)cyclopent-2-enol | 2-Amino-4,6-dichloropyrimidine, Triethyl orthoformate | ~85 | Vince & Hua, 1990 |

| 4 | Carbocyclic analog of 2-amino-6-chloropurine | N-[cis-4-(Hydroxymethyl)cyclopent-2-enyl]-N'-(2-amino-4,6-dichloropyrimidin-5-yl)formamidine | 1. NH₃/MeOH2. Diethoxymethyl acetate | ~60 | Vince & Hua, 1990 |

| 5 | This compound | Carbocyclic analog of 2-amino-6-chloropurine | NH₃/MeOH | >90 (estimated) | General methods for purine amination |

Experimental Protocols

Step 1: Synthesis of cis-4-(Acetamidomethyl)cyclopent-2-enol

To a stirred solution of 2-azabicyclo[2.2.1]hept-5-en-3-one in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere is added lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude amino alcohol is then dissolved in pyridine, and acetic anhydride is added dropwise at 0 °C. The reaction is stirred at room temperature overnight. The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford cis-4-(acetamidomethyl)cyclopent-2-enol.

Step 2: Synthesis of cis-4-(Aminomethyl)cyclopent-2-enol

A mixture of cis-4-(acetamidomethyl)cyclopent-2-enol and barium hydroxide octahydrate in water is heated to reflux for 6 hours. After cooling to room temperature, the reaction mixture is neutralized with solid carbon dioxide. The barium carbonate precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure to yield cis-4-(aminomethyl)cyclopent-2-enol as a crude oil, which is used in the next step without further purification.

Step 3: Synthesis of N-[cis-4-(Hydroxymethyl)cyclopent-2-enyl]-N'-(2-amino-4,6-dichloropyrimidin-5-yl)formamidine

A mixture of cis-4-(aminomethyl)cyclopent-2-enol, 2-amino-4,6-dichloropyrimidine, and triethyl orthoformate is heated at 120 °C for 2 hours. The volatile components are removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to give the desired formamidine derivative.

Step 4: Synthesis of the Carbocyclic analog of 2-amino-6-chloropurine

The formamidine derivative from the previous step is dissolved in methanolic ammonia and heated in a sealed tube at 100 °C for 18 hours. The solvent is evaporated, and the residue is treated with diethoxymethyl acetate at 100 °C for 1 hour. After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the carbocyclic analog of 2-amino-6-chloropurine.

Step 5: Synthesis of this compound

The carbocyclic analog of 2-amino-6-chloropurine is dissolved in methanolic ammonia and heated in a sealed steel bomb at 100 °C for 12 hours. The reaction vessel is cooled, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield this compound.

Metabolic Activation Pathway

This compound acts as a prodrug and is converted in vivo to the active antiviral agent, Carbovir triphosphate, through a series of enzymatic steps. This process is crucial for its therapeutic effect.

Caption: Metabolic activation of this compound.

Conclusion

The discovery and synthesis of this compound exemplify a successful prodrug strategy in antiviral drug development. By targeting improved pharmacokinetic properties, this compound enhances the therapeutic potential of its active metabolite, (-)-Carbovir. The synthetic route, while multi-stepped, is well-established and provides a reliable method for accessing this important molecule. Further research into novel prodrugs of NRTIs continues to be a promising avenue for improving the management of HIV/AIDS.

References

(-)-6-Aminocarbovir: A Prodrug Approach for Enhanced Carbovir Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbovir, a carbocyclic nucleoside analog, is a potent inhibitor of the human immunodeficiency virus (HIV) reverse transcriptase. However, its clinical utility is hampered by poor oral bioavailability. To address this limitation, (-)-6-aminocarbovir has been investigated as a prodrug of carbovir. This technical guide provides a comprehensive overview of this compound, encompassing its mechanism of action, metabolic activation, and pharmacokinetic profile. Detailed experimental protocols for key in vitro and in vivo studies are presented, alongside a quantitative summary of its pharmacological parameters. This document aims to serve as a valuable resource for researchers and drug development professionals working on novel antiviral therapies.

Introduction

The development of effective antiretroviral therapies remains a cornerstone of HIV management. Nucleoside reverse transcriptase inhibitors (NRTIs) are a critical class of antiretroviral drugs that act by terminating the elongation of the viral DNA chain during reverse transcription. Carbovir, the carbocyclic analog of 2',3'-didehydro-2',3'-dideoxyguanosine, has demonstrated significant in vitro activity against HIV. However, its clinical advancement has been limited by its low oral bioavailability.

Prodrug strategies offer a promising approach to improve the pharmacokinetic properties of parent drugs. This compound, a 6-amino derivative of carbovir, has been designed as a prodrug to enhance the oral delivery of carbovir. This guide delves into the scientific rationale and technical data supporting the use of this compound as a prodrug for carbovir.

Mechanism of Action and Metabolic Activation

The antiviral activity of this compound is dependent on its metabolic conversion to the active moiety, carbovir, and its subsequent phosphorylation to carbovir triphosphate (CBV-TP).

Metabolic Conversion to Carbovir

This compound is a substrate for adenosine deaminase, an enzyme that catalyzes the hydrolytic deamination of the 6-amino group, converting the prodrug into carbovir. This conversion primarily occurs in the liver and intestines.

Phosphorylation to Carbovir Triphosphate

Following its formation, carbovir undergoes a three-step phosphorylation process mediated by cellular kinases to yield the active triphosphate metabolite, CBV-TP. The key enzymes involved in this phosphorylation cascade have been identified as:

-

5'-Nucleotidase: Catalyzes the initial phosphorylation of carbovir to carbovir monophosphate (CBV-MP).[1]

-

Guanylate Kinase (GMP Kinase): Phosphorylates CBV-MP to carbovir diphosphate (CBV-DP). The (-)-enantiomer of carbovir monophosphate is a significantly more efficient substrate for GMP kinase than the (+)-enantiomer.[1]

-

Pyruvate Kinase, Phosphoglycerate Kinase, and Creatine Kinase: These kinases can all contribute to the phosphorylation of CBV-DP to the active carbovir triphosphate (CBV-TP).[1]

-

Nucleoside-Diphosphate Kinase: Also participates in the final phosphorylation step to form CBV-TP, showing a preference for the (-)-enantiomer.[1]

Inhibition of HIV Reverse Transcriptase

Carbovir triphosphate acts as a competitive inhibitor of the viral enzyme, HIV reverse transcriptase. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the carbocyclic ring of carbovir prevents the formation of the next 5'-3' phosphodiester bond, leading to chain termination and the cessation of viral DNA synthesis.

Quantitative Data

The following tables summarize the key quantitative data for this compound and carbovir, including in vitro anti-HIV activity and pharmacokinetic parameters in rats.

Table 1: In Vitro Anti-HIV Activity

| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) |

| Carbovir | HIV-1 | MT-4 | 4.0 | 160 (CEM cells) | 40 |

Table 2: Pharmacokinetic Parameters in Male Sprague-Dawley Rats

| Compound & Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | t1/2 (hr) | Total Systemic Clearance (L/hr/kg) | Oral Bioavailability of Carbovir (%) |

| This compound (IV) | 20 | - | - | 0.19 ± 0.05 | 6.94 ± 1.96 | - |

| This compound (Oral) | 40 | 1.65 ± 0.7 (as Carbovir) | - | - | - | 46.2 ± 9.9 |

| Carbovir (IV) | 20 | - | - | - | - | - |

| Carbovir (Oral) | 60 | 1.00 | - | - | - | ~20 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life. Data is presented as mean ± SD where available.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not explicitly available in the reviewed literature. However, a general synthetic approach involves the chemical modification of carbovir. The synthesis of carbovir itself typically starts from a chiral lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one. The 6-hydroxyl group of the guanine moiety in carbovir can be converted to a leaving group, such as a chloro or triazolyl group, which is then displaced by an amino group to yield this compound.

In Vitro Anti-HIV Assay

Objective: To determine the 50% effective concentration (EC50) of the test compound required to inhibit HIV replication in cell culture.

Materials:

-

Cell line: MT-4 (human T-cell leukemia virus type 1-transformed T-cell line)

-

Virus: HIV-1 (e.g., IIIB strain)

-

Culture medium: RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

Test compounds: this compound and Carbovir, dissolved in dimethyl sulfoxide (DMSO).

-

Assay for viral replication: p24 antigen capture ELISA kit.

Procedure:

-

Seed MT-4 cells in a 96-well microtiter plate at a density of 1 x 10^4 cells per well.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Add the diluted compounds to the wells containing the cells.

-

Infect the cells with a predetermined amount of HIV-1.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

-

After the incubation period, collect the cell culture supernatant.

-

Quantify the amount of p24 antigen in the supernatant using a p24 antigen capture ELISA according to the manufacturer's instructions.

-

Calculate the EC50 value, which is the concentration of the compound that inhibits p24 production by 50% compared to the virus control wells.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound and the resulting exposure to carbovir after intravenous and oral administration in rats.

Animals:

-

Male Sprague-Dawley rats (250-300 g).

-

Animals are cannulated in the jugular vein for intravenous administration and blood sampling.

Drug Formulation and Administration:

-

For intravenous administration, this compound and carbovir are dissolved in sterile saline.

-

For oral administration, the compounds are suspended in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Intravenous doses are administered as a bolus injection via the jugular vein cannula.

-

Oral doses are administered by gavage.

Blood Sampling:

-

Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8 hours) into heparinized tubes.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

Sample Analysis:

-

Plasma concentrations of this compound and carbovir are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient elution is typically used to separate the compounds.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

MS/MS Detection:

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.

-

The instrument is operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for each analyte and an internal standard.

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, clearance) are calculated from the plasma concentration-time data using non-compartmental analysis.

-

Oral bioavailability is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100%.

Visualizations

Metabolic Activation Pathway

Caption: Metabolic activation of this compound to carbovir triphosphate.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for the in vivo pharmacokinetic study in rats.

Conclusion

This compound serves as an effective prodrug for carbovir, significantly improving its oral bioavailability in preclinical models. The metabolic activation pathway, involving initial deamination by adenosine deaminase followed by sequential phosphorylation by cellular kinases, leads to the formation of the active antiviral agent, carbovir triphosphate. The data presented in this technical guide underscore the potential of the prodrug approach to enhance the therapeutic utility of carbovir. Further research, including detailed synthetic optimization and evaluation in higher animal models, is warranted to fully elucidate the clinical potential of this compound.

References

Biochemical Properties of (-)-6-Aminocarbovir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-6-Aminocarbovir is a carbocyclic nucleoside analog that serves as a prodrug for the potent anti-human immunodeficiency virus (HIV) agent, (-)-Carbovir. As a prodrug, this compound is designed to overcome the formulation and bioavailability challenges associated with its active counterpart. This technical guide provides an in-depth overview of the biochemical properties of this compound, detailing its conversion to (-)-Carbovir, the subsequent phosphorylation cascade to its active triphosphate form, and its ultimate mechanism of action as an inhibitor of HIV reverse transcriptase. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical biochemical pathways.

I. Biochemical Transformation and Mechanism of Action

The antiviral activity of this compound is entirely dependent on its intracellular conversion to (-)-Carbovir and subsequent phosphorylation.

Enzymatic Deamination to (-)-Carbovir

This compound is efficiently converted to (-)-Carbovir through deamination, a reaction catalyzed by the ubiquitous enzyme adenosine deaminase (ADA) .[1][2] This enzyme is crucial for purine metabolism, catalyzing the irreversible hydrolytic deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[2] In the case of this compound, ADA removes the amino group at the 6-position of the purine ring, yielding (-)-Carbovir.

Phosphorylation of (-)-Carbovir to the Active Triphosphate

Following its formation, (-)-Carbovir undergoes a three-step phosphorylation process, catalyzed by host cellular kinases, to yield the pharmacologically active metabolite, (-)-Carbovir triphosphate. This phosphorylation is a critical determinant of the drug's antiviral potency and exhibits significant stereoselectivity.

The phosphorylation cascade is as follows:

-

(-)-Carbovir → (-)-Carbovir monophosphate: This initial phosphorylation is catalyzed by a cytosolic 5'-nucleotidase .[3][4]

-

(-)-Carbovir monophosphate → (-)-Carbovir diphosphate: The monophosphate is then phosphorylated by guanylate kinase (GMP kinase) . This step is highly stereoselective, with the (-)-enantiomer being a significantly more efficient substrate than the (+)-enantiomer.[4]

-

(-)-Carbovir diphosphate → (-)-Carbovir triphosphate: The final phosphorylation is carried out by nucleoside-diphosphate kinase , which also shows a preference for the (-)-enantiomer.[4]

Inhibition of HIV Reverse Transcriptase

The active metabolite, (-)-Carbovir triphosphate, acts as a competitive inhibitor of the HIV-1 reverse transcriptase (RT). It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain. Upon incorporation, the absence of a 3'-hydroxyl group on the carbocyclic ring of (-)-Carbovir triphosphate leads to chain termination, thus halting viral DNA synthesis and replication.

II. Quantitative Biochemical Data

The following tables summarize the key quantitative parameters associated with the biochemical activity of this compound's active metabolite, (-)-Carbovir.

Table 1: Antiviral Activity of (-)-Carbovir against HIV-1

| Parameter | Cell Line | Value | Reference |

| IC50 | MT-4 cells | 4.0 µM | [5] |

| IC50 | Clinical Isolates | 0.26 µM | [5] |

Table 2: Inhibition of HIV-1 Reverse Transcriptase by (-)-Carbovir Triphosphate

| Parameter | Enzyme | Template/Primer | Value | Reference |

| Ki | HIV-1 Reverse Transcriptase | Calf Thymus DNA | 0.021 µM | [5] |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route | Dose | Value | Reference |

| Cmax | Oral | 60 mg/kg | 4.96 µg/mL | [6] |

| tmax | Oral | 60 mg/kg | 0.39 hr | [6] |

| Terminal t1/2 | IV | 20 mg/kg | 0.35 hr | [6] |

| Total Systemic Clearance | IV | 20 mg/kg | 5.4 L/hr/kg | [6] |

| Oral Bioavailability (AUC) | - | - | 46% | [6] |

| Oral Bioavailability (Urine) | - | - | 33% | [6] |

III. Experimental Protocols

Adenosine Deaminase Activity Assay for this compound Conversion

This protocol is adapted from standard spectrophotometric assays for adenosine deaminase activity and can be used to measure the conversion of this compound to (-)-Carbovir.

Principle: The deamination of this compound to (-)-Carbovir results in a change in the UV absorbance spectrum. The rate of change in absorbance at a specific wavelength is proportional to the enzyme activity.

Materials:

-

This compound

-

(-)-Carbovir (for standard curve)

-

Purified adenosine deaminase (e.g., from calf intestine)

-

50 mM Phosphate Buffer, pH 7.4

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading UV wavelengths

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in 50 mM phosphate buffer, pH 7.4.

-

Prepare a series of (-)-Carbovir standards in the same buffer to generate a standard curve.

-

Dilute the adenosine deaminase enzyme in phosphate buffer to a suitable working concentration. The optimal concentration should be determined empirically.

-

-

Assay Setup:

-

To each well of a UV-transparent 96-well plate, add 180 µL of the this compound solution.

-

Include control wells with buffer only (blank) and wells with known concentrations of (-)-Carbovir for the standard curve.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding 20 µL of the diluted adenosine deaminase solution to each well containing the substrate.

-

Immediately place the plate in a spectrophotometer pre-set to 37°C.

-

-

Data Acquisition:

-

Monitor the change in absorbance over time at a wavelength where the maximum difference between this compound and (-)-Carbovir is observed. This wavelength should be determined experimentally by scanning the UV spectra of both compounds. A common wavelength for monitoring adenosine deamination is around 265 nm.

-

Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

-

Use the standard curve of (-)-Carbovir to convert the change in absorbance to the concentration of product formed.

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

-

For kinetic analysis, vary the concentration of this compound and measure the corresponding initial velocities to determine Km and Vmax values using Michaelis-Menten or Lineweaver-Burk plots.

-

In Vitro Anti-HIV Activity Assay

This protocol describes a cell-based assay to determine the 50% inhibitory concentration (IC50) of a compound against HIV-1 replication.

Principle: The assay measures the inhibition of HIV-1 replication in a susceptible human T-cell line (e.g., MT-4, CEM) by quantifying a viral marker, such as the p24 antigen, in the culture supernatant.

Materials:

-

This compound or (-)-Carbovir

-

Human T-cell line (e.g., MT-4)

-

HIV-1 laboratory strain (e.g., HIV-1IIIB)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

-

96-well cell culture plates

-

HIV-1 p24 Antigen ELISA kit

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Preparation:

-

Culture MT-4 cells in complete medium to a density of approximately 1 x 106 cells/mL.

-

-

Compound Dilution:

-

Prepare a series of 2-fold dilutions of the test compound in complete medium in a 96-well plate.

-

-

Infection:

-

In a separate tube, infect the MT-4 cells with HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1.

-

Incubate the infected cells for 2-4 hours at 37°C.

-

-

Assay Setup:

-

Add 100 µL of the infected cell suspension to each well of the plate containing the diluted compound.

-

Include control wells with infected cells and no compound (virus control) and uninfected cells with no compound (cell control).

-

-

Incubation:

-

Incubate the plate for 4-5 days at 37°C in a CO2 incubator.

-

-

Quantification of Viral Replication:

-

After the incubation period, centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a non-radioactive, colorimetric assay to measure the inhibition of HIV-1 reverse transcriptase activity.

Principle: The assay measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into a new DNA strand synthesized by the reverse transcriptase using a poly(A) template and an oligo(dT) primer. The incorporated DIG is then detected with an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.

Materials:

-

(-)-Carbovir triphosphate

-

Recombinant HIV-1 Reverse Transcriptase

-

HIV-1 RT Assay Kit (containing reaction buffer, dNTP mix with DIG-dUTP, poly(A) x oligo(dT) template/primer, lysis buffer, anti-DIG-peroxidase antibody, and substrate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Dilution:

-

Prepare a series of dilutions of (-)-Carbovir triphosphate in the reaction buffer provided in the kit.

-

-

Reaction Setup:

-

In a 96-well microplate, add the reaction mix containing the template/primer and dNTPs.

-

Add the diluted (-)-Carbovir triphosphate to the appropriate wells.

-

Include control wells with no inhibitor (enzyme control) and no enzyme (background control).

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the HIV-1 reverse transcriptase to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Detection:

-

Stop the reaction and lyse the reaction components according to the kit's instructions.

-

Transfer the lysate to a streptavidin-coated microplate to capture the biotinylated DNA product.

-

Wash the plate and add the anti-DIG-peroxidase antibody conjugate.

-

Incubate and wash the plate again.

-

Add the peroxidase substrate and incubate until a color develops.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of inhibition for each concentration of (-)-Carbovir triphosphate relative to the enzyme control.

-

Determine the IC50 value from a dose-response curve.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the natural substrate (dGTP) and the inhibitor, and analyze the data using appropriate kinetic models (e.g., Dixon plot).

-

IV. Visualizations

Caption: Metabolic activation of this compound and its mechanism of action.

References

- 1. Activation and Deactivation of a Broad-Spectrum Antiviral Drug by a Single Enzyme: Adenosine Deaminase Catalyzes Two Consecutive Deamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A study on the inhibition of adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of the carbocyclic nucleoside analogue carbovir, an inhibitor of human immunodeficiency virus, in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphorylation of carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound pharmacokinetics and relative carbovir exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Conversion of (-)-6-Aminocarbovir to Carbovir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action, quantitative data, and experimental protocols related to the conversion of the prodrug (-)-6-Aminocarbovir into its active antiviral form, Carbovir. This process is a critical step in the activation of this class of nucleoside reverse transcriptase inhibitors.

Introduction

This compound is a carbocyclic nucleoside analogue that requires metabolic conversion to its active form, Carbovir, to exert its antiviral activity against retroviruses like HIV. This conversion is a key determinant of the drug's pharmacokinetic and pharmacodynamic profile. The primary mechanism underlying this transformation is enzymatic deamination, a common metabolic pathway for nucleoside analogues. Understanding the specifics of this conversion is crucial for optimizing drug design, predicting in vivo efficacy, and developing effective drug delivery strategies.

Mechanism of Action: Enzymatic Deamination by Adenosine Deaminase

The conversion of this compound to Carbovir is catalyzed by the ubiquitous enzyme Adenosine Deaminase (ADA). ADA is a key enzyme in purine metabolism, responsible for the hydrolytic deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.

The enzymatic reaction involves the nucleophilic attack of a water molecule on the C6 position of the purine ring of this compound. This process is facilitated by a zinc ion cofactor within the active site of ADA. The 6-amino group is subsequently eliminated as ammonia, resulting in the formation of a carbonyl group at the C6 position, thus converting this compound into Carbovir (a guanosine analogue).

The general mechanism can be summarized as follows:

-

Substrate Binding: this compound binds to the active site of Adenosine Deaminase.

-

Nucleophilic Attack: A zinc-activated water molecule attacks the C6 carbon of the purine ring.

-

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

-

Ammonia Elimination: The amino group at the C6 position is eliminated as an ammonium ion.

-

Product Release: The product, Carbovir, is released from the enzyme's active site.

dot digraph "Enzymatic Conversion of this compound to Carbovir" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

sub [label="this compound"]; enz [label="Adenosine Deaminase (ADA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; int [label="Tetrahedral Intermediate"]; prod [label="Carbovir"]; nh3 [label="Ammonia (NH3)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

sub -> enz [label=" Binds to\nactive site "]; enz -> int [label=" Catalyzes\nnucleophilic attack "]; int -> prod [label=" Elimination of NH3 "]; int -> nh3 [dir=none]; prod -> enz [style=dashed, arrowhead=none, label=" Releases "]; } dot Figure 1: Simplified signaling pathway of the enzymatic conversion of this compound to Carbovir by Adenosine Deaminase.

Quantitative Data

| Parameter | Value | Units |

| Dose (IV) | 20 | mg/kg |

| Total Systemic Clearance | 5.4 | L/hr/kg |

| Terminal Half-life (t1/2) | 0.35 | hr |

| Fraction of Dose Excreted in Urine (as this compound) | ~25 | % |

| Fraction of Dose Excreted in Urine (as Carbovir) | ~25 | % |

| Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Rats. |

| Parameter | Value | Units |

| Dose (Oral) | 60 | mg/kg |

| Time to Maximum Concentration (tmax) | 0.39 | hr |

| Maximum Concentration (Cmax) | 4.96 | µg/mL |

| Oral Bioavailability (based on plasma AUC) | 46 | % |

| Oral Bioavailability (based on urinary excretion) | 33 | % |

| Fraction of Dose in Urine (as this compound) | ~8 | % |

| Fraction of Dose in Urine (as Carbovir) | ~24 | % |

| Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration in Rats. |

Experimental Protocols

The following is a generalized protocol for determining the enzymatic conversion of this compound to Carbovir using purified Adenosine Deaminase. This protocol is based on common methods for assaying ADA activity with carbocyclic nucleoside analogues.

Objective

To quantify the rate of conversion of this compound to Carbovir by Adenosine Deaminase by monitoring the change in absorbance over time.

Materials

-

This compound

-

Carbovir (as a standard)

-

Purified Adenosine Deaminase (e.g., from bovine spleen)

-

Phosphate buffer (0.1 M, pH 7.4)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Micropipettes

Experimental Workflow

dot digraph "Experimental Workflow for ADA Assay" { graph [nodesep=0.3, ranksep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

prep [label="Prepare Reagents\n(Buffer, Substrate, Enzyme)"]; mix [label="Mix Substrate and Buffer\nin Cuvette"]; equil [label="Equilibrate to\nAssay Temperature (e.g., 25°C)"]; init [label="Initiate Reaction\nby adding Enzyme"]; spec [label="Monitor Absorbance Change\n(e.g., at 265 nm)"]; data [label="Calculate Initial Velocity"]; kin [label="Determine Kinetic Parameters\n(Km, Vmax)"];

prep -> mix; mix -> equil; equil -> init; init -> spec; spec -> data; data -> kin; } dot Figure 2: A generalized experimental workflow for determining the kinetics of Adenosine Deaminase.

Procedure

-

Preparation of Reagents:

-

Prepare a 0.1 M phosphate buffer and adjust the pH to 7.4.

-

Prepare stock solutions of this compound and Carbovir in the phosphate buffer. Determine the exact concentrations using their respective molar extinction coefficients.

-

Prepare a stock solution of purified Adenosine Deaminase in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance difference between this compound and Carbovir. The deamination of adenosine to inosine is typically monitored by a decrease in absorbance at 265 nm. A similar wavelength should be optimal for this reaction.

-

Pipette the phosphate buffer and the this compound solution into a quartz cuvette to a final substrate concentration of approximately 60 µM.

-

Incubate the cuvette in the spectrophotometer's temperature-controlled cell holder at 25°C for 5 minutes to allow for temperature equilibration.

-

-

Initiation of the Reaction:

-

Initiate the enzymatic reaction by adding a small, predetermined volume of the Adenosine Deaminase solution to the cuvette. Mix gently by inverting the cuvette.

-

Immediately start recording the absorbance at the chosen wavelength over time. Continue recording for a period during which the reaction rate is linear (typically the first 10% of substrate conversion).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (A = εcl). The change in absorbance per unit time is proportional to the rate of product formation.

-

To determine the Michaelis-Menten kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of this compound.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Conclusion

The conversion of this compound to Carbovir is a critical activation step mediated by the enzyme Adenosine Deaminase. This technical guide has outlined the mechanism of this enzymatic deamination, presented available in vivo quantitative data, and provided a detailed experimental protocol for its in vitro characterization. A thorough understanding of this biotransformation is essential for the rational design and development of more effective carbocyclic nucleoside analogue prodrugs. Further studies to determine the specific in vitro kinetic parameters for this conversion will provide a more complete picture of its efficiency and contribute to the optimization of antiviral therapies.

Pharmacokinetics of (-)-6-Aminocarbovir: A Technical Guide

Abstract

(-)-6-Aminocarbovir is a carbocyclic nucleoside analog that acts as a prodrug for (-)-carbovir, a potent inhibitor of the human immunodeficiency virus (HIV) reverse transcriptase. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, with a focus on its absorption, distribution, metabolism, and excretion (ADME) profile. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of antiviral therapeutics. This document summarizes key pharmacokinetic parameters, details experimental methodologies from pivotal studies, and illustrates the metabolic activation pathway and experimental workflows.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily investigated in Sprague-Dawley rats. Following administration, the compound is rapidly absorbed and converted to its active metabolite, (-)-carbovir.

Intravenous Administration

Upon intravenous (IV) bolus injection, plasma concentrations of this compound exhibit a rapid, biphasic decline[1]. A study utilizing a 20 mg/kg IV dose in male Sprague-Dawley rats reported a terminal half-life of 0.35 hours and a total systemic clearance of 5.4 L/hr/kg[1]. Another study using a 20 mg/kg IV infusion in the same animal model observed a monoexponential decline with an elimination half-life of 11.3 ± 3.3 minutes and a total body clearance of 115.7 ± 32.6 ml/min/kg[2]. Following intravenous administration, approximately half of the dose is excreted in the urine, consisting of roughly equal amounts of unchanged this compound and its metabolite, (-)-carbovir[1].

Oral Administration

Orally administered this compound is quickly absorbed, with a time to maximum plasma concentration (Tmax) of 0.39 hours observed after a 60 mg/kg dose in rats[1]. The peak plasma concentration (Cmax) at this dosage was 4.96 µg/mL[1]. The oral bioavailability of this compound has been reported to be 46% based on plasma area under the curve (AUC) comparison and 33% based on urinary excretion data[1]. Following oral administration, 32% of the dose is eliminated in the urine, with (-)-carbovir accounting for 75% of the excreted compounds and this compound for the remaining 25%[1].

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in male Sprague-Dawley rats from published studies.

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration.

| Parameter | Value | Units | Study Reference |

| Dose | 20 | mg/kg | [1] |

| Terminal Half-life (t½) | 0.35 | hr | [1] |

| Total Systemic Clearance | 5.4 | L/hr/kg | [1] |

| Dose | 20 | mg/kg (infusion) | [2] |

| Elimination Half-life (t½) | 11.3 ± 3.3 | min | [2] |

| Total Body Clearance | 115.7 ± 32.6 | ml/min/kg | [2] |

| Fraction Excreted Unchanged in Urine | 0.28 ± 0.06 | [2] | |

| Fraction Metabolized to (-)-Carbovir | 0.48 ± 0.14 | [2] |

Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration.

| Parameter | Value | Units | Study Reference |

| Dose | 60 | mg/kg | [1] |

| Cmax | 4.96 | µg/mL | [1] |

| Tmax | 0.39 | hr | [1] |

| Oral Bioavailability (Plasma AUC) | 46 | % | [1] |

| Oral Bioavailability (Urinary Excretion) | 33 | % | [1] |

| Dose | 40 | mg/kg | [2] |

| Bioavailability of (-)-Carbovir | 46.2 ± 9.9 | % | [2] |

| Cmax of (-)-Carbovir | 1.65 ± 0.7 | µg/mL | [2] |

Experimental Protocols

The data presented in this guide are derived from studies employing standardized and rigorous experimental methodologies.

Animal Model

The primary animal model used for the in vivo pharmacokinetic evaluation of this compound was the male Sprague-Dawley rat[1][2].

Dosing and Study Design

-

Intravenous Administration: In one study, a single 20 mg/kg bolus dose was administered intravenously[1]. Another study utilized a randomized, three-way crossover design with a 20 mg/kg intravenous infusion of this compound, a 40 mg/kg oral dose of this compound, and a 20 mg/kg intravenous infusion of (-)-carbovir[2]. A washout period of 2 to 3 days was observed between treatments[2].

-

Oral Administration: A 60 mg/kg oral dose was administered in one study[1], while a 40 mg/kg oral dose was used in the crossover study[2].

Sample Collection and Analysis

Blood samples were collected at various time points over 480 minutes, and urine was collected for up to 48 hours post-dosing[2]. Plasma concentrations of this compound and (-)-carbovir were determined using high-pressure liquid chromatography (HPLC) with ultraviolet (UV) spectrophotometry[1].

In Vitro Metabolism

To investigate the metabolic conversion, in vitro studies were conducted using rat brain tissue homogenates. These experiments confirmed the conversion of this compound to (-)-carbovir[3].

Visualization of Pathways and Workflows

Metabolic Pathway

This compound is a prodrug that undergoes enzymatic conversion to the active antiviral agent, (-)-carbovir. This bioactivation is catalyzed by adenosine deaminase, which is ubiquitously present in mammalian tissues. The enzyme facilitates the hydrolytic deamination of the 6-amino group on the purine-like ring.

Caption: Metabolic activation of this compound to (-)-carbovir.

Experimental Workflow

The in vivo pharmacokinetic studies of this compound typically follow a structured workflow, from drug administration to data analysis.

Caption: Typical experimental workflow for in vivo pharmacokinetic studies.

Conclusion

This compound demonstrates favorable prodrug characteristics, including rapid absorption and efficient conversion to the active antiviral agent, (-)-carbovir. The pharmacokinetic profile suggests that it can effectively deliver (-)-carbovir into systemic circulation. Further research may be warranted to explore its potential in clinical settings for the treatment of HIV infection. The data and methodologies presented in this guide provide a solid foundation for such future investigations.

References

- 1. Ribavirin, viramidine and adenosine-deaminase-catalysed drug activation: implication for nucleoside prodrug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the adenosine deaminase-catalyzed conversion of adenosine and nucleoside prodrugs by different capillary electrophoresis modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of an adenosine deaminase-resistant cordycepin prodrug activated by Pseudomonas carboxypeptidase G2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stereochemistry of (-)-6-Aminocarbovir and its Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, mechanism of action, and antiviral activity of (-)-6-aminocarbovir, a significant carbocyclic nucleoside analogue. The document details its pivotal role as a prodrug for (-)-carbovir, a potent inhibitor of the human immunodeficiency virus (HIV).

Introduction: The Significance of this compound

This compound, and its active metabolite (-)-carbovir, are carbocyclic nucleoside analogues that have demonstrated potent and selective activity against HIV.[1][2] Unlike natural nucleosides, the carbocyclic structure, where a methylene group replaces the oxygen atom in the furanose ring, imparts greater stability against enzymatic degradation. This compound serves as a prodrug, enhancing the oral bioavailability of the antivirally active (-)-carbovir. This guide delves into the critical aspects of its stereochemistry, which is intrinsically linked to its biological function, and outlines its antiviral properties and the experimental methodologies used for its evaluation.

Stereochemistry and Synthesis

The biological activity of carbovir is highly dependent on its stereochemistry. The (-) enantiomer is the biologically active form, exhibiting potent anti-HIV activity, while the (+) enantiomer is significantly less active.[2] The synthesis of the enantiomerically pure (-)-carbovir and its amino prodrug is therefore a critical aspect of its development.

Key Stereochemical Features:

-

Chiral Centers: The carbocyclic ring of (-)-carbovir possesses chiral centers that give rise to its stereoisomerism. The specific spatial arrangement of the substituents on the cyclopentene ring is crucial for its interaction with the viral reverse transcriptase.

-

Enantioselectivity: The synthesis of (-)-carbovir requires an enantioselective approach to isolate the desired (-) enantiomer from the racemic mixture. This is often achieved through enzymatic resolution or the use of chiral starting materials.

Experimental Protocols: Representative Enantioselective Synthesis of (-)-Carbovir Core

While a specific protocol for this compound is proprietary, a representative enantioselective synthesis for the core intermediate, (-)-carbovir, can be outlined based on established chemical literature. A common strategy involves the enzymatic resolution of a racemic intermediate.

Protocol: Enzymatic Resolution of a Racemic Carbocyclic Intermediate

-

Preparation of Racemic Acetate: A racemic mixture of a suitable carbocyclic precursor, such as (±)-cis-4-acetoxycyclopent-2-en-1-ol, is prepared using standard organic synthesis methods.

-

Enzymatic Hydrolysis: The racemic acetate is dissolved in an appropriate buffer solution (e.g., phosphate buffer, pH 7.0). A lipase, such as Candida antarctica lipase B (CAL-B), is added to the solution.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30°C) and monitored by chiral high-performance liquid chromatography (HPLC) to track the conversion of one enantiomer.

-

Workup and Separation: Once the desired level of conversion is reached (typically around 50%), the reaction is stopped. The unreacted (-)-acetate and the hydrolyzed (+)-alcohol are separated by column chromatography.

-

Hydrolysis of the (-)-Acetate: The separated (-)-acetate is then chemically hydrolyzed (e.g., using potassium carbonate in methanol) to yield the enantiomerically pure (-)-alcohol, a key precursor for (-)-carbovir.

-

Conversion to (-)-Carbovir and this compound: The chiral intermediate is then subjected to a series of chemical transformations to introduce the guanine base and subsequently the 6-amino group to yield this compound.

Antiviral Activity and Quantitative Data

(-)-Carbovir exhibits potent and selective inhibitory activity against HIV-1.[1][2] Its efficacy is quantified by parameters such as the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50).

Data Presentation: Antiviral Activity of Abacavir (Prodrug of (-)-Carbovir)

| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Abacavir | HIV-1 (Laboratory Strains) | - | 3.7 - 5.8 | - | - |

| Abacavir | HIV-1 (Clinical Isolates) | Monocytes/PBMCs | 0.26 (mean) | - | - |

| Abacavir | Wild-type HIV-1 | MT-4 cells | 4.0 | - | - |

| Abacavir | - | CEM cells | - | 160 | - |

| Abacavir | - | CD4+ CEM cells | - | 140 | - |

| Abacavir | - | Normal bone progenitor cells (BFU-E) | - | 110 | - |

Note: Abacavir is the prodrug that is intracellularly converted to carbovir. The antiviral activity is attributed to the active metabolite, carbovir triphosphate. Data is compiled from multiple sources.[1][3][4]

Experimental Protocols: Determination of Antiviral Activity

Protocol: HIV-1 p24 Antigen Capture Assay

This assay is commonly used to quantify the amount of HIV-1 p24 core protein in cell culture supernatants, which is a reliable indicator of viral replication.

-

Cell Culture and Infection: Target cells (e.g., MT-4 or CEM cells) are seeded in 96-well plates. The cells are then infected with a known amount of HIV-1 in the presence of serial dilutions of the test compound (e.g., this compound). Control wells with no drug and uninfected cells are also included.

-

Incubation: The plates are incubated at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 5-7 days).

-

Supernatant Collection: After incubation, the cell culture supernatants are harvested.

-

p24 ELISA: The amount of p24 antigen in the supernatants is quantified using a commercial or in-house p24 ELISA kit. The general steps are as follows:

-

Wells of an ELISA plate are coated with a capture antibody specific for HIV-1 p24.

-

The harvested supernatants and p24 standards are added to the wells and incubated.

-

After washing, a biotinylated detector antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

A substrate solution (e.g., TMB) is added, and the color development is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

-

-

Data Analysis: A standard curve is generated using the p24 standards. The concentration of p24 in the test samples is determined from this curve. The IC50 value is calculated as the concentration of the compound that inhibits p24 production by 50% compared to the virus control.

Mechanism of Action

This compound is a prodrug that is metabolized intracellularly to its active form, (-)-carbovir triphosphate. This active metabolite is a potent inhibitor of HIV reverse transcriptase (RT), a crucial enzyme for viral replication.

Signaling Pathway: Intracellular Activation and Inhibition of HIV Reverse Transcriptase

Caption: Intracellular activation of this compound to (-)-carbovir triphosphate and subsequent inhibition of HIV reverse transcriptase.

Experimental Protocols: HIV Reverse Transcriptase Inhibition Assay

Protocol: Cell-Free HIV-1 Reverse Transcriptase Assay

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), radiolabeled or fluorescently labeled dNTPs (e.g., [³H]dTTP), and the active metabolite, carbovir triphosphate, at various concentrations.

-

Enzyme Addition: Recombinant HIV-1 reverse transcriptase is added to initiate the reaction.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated (e.g., using trichloroacetic acid) onto filter paper.

-

Quantification: The amount of incorporated radiolabeled or fluorescent nucleotide is quantified using a scintillation counter or a fluorescence reader.

-

Data Analysis: The percentage of inhibition of RT activity is calculated for each concentration of carbovir triphosphate, and the IC50 value is determined.

Experimental Workflows

The evaluation of a potential antiviral agent like this compound follows a structured workflow from initial screening to detailed characterization.

Diagram: General Workflow for Antiviral Drug Evaluation

Caption: A generalized workflow for the preclinical evaluation of an antiviral compound like this compound.

Conclusion

This compound stands as a testament to the importance of stereochemistry in drug design and its successful application as a prodrug to enhance the therapeutic potential of its active metabolite, (-)-carbovir. This guide has provided a detailed overview of its stereospecific synthesis, potent anti-HIV activity, and its mechanism of action as a reverse transcriptase inhibitor. The presented experimental protocols and workflows offer a foundational understanding for researchers in the field of antiviral drug development. Further research into novel delivery systems and combination therapies continues to be an active area of investigation to maximize the clinical utility of this important class of antiretroviral agents.

References

The Pivotal Role of (-)-6-Aminocarbovir in the Synthesis of Abacavir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance and utilization of (-)-6-Aminocarbovir, chemically known as (1S,4R)-4-(2,6-diamino-9H-purin-9-yl)-2-cyclopentene-1-methanol, as a key intermediate in the synthesis of the potent antiretroviral agent, Abacavir. Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) crucial in the management of HIV/AIDS. The stereospecific synthesis of Abacavir is paramount to its therapeutic efficacy, and the strategic use of intermediates like this compound and its precursors is central to achieving the desired molecular architecture.

Introduction to the Synthetic Pathway

The synthesis of Abacavir involves the construction of a carbocyclic nucleoside analogue where the furanose sugar ring of natural nucleosides is replaced by a cyclopentene ring. This structural modification confers stability against enzymatic degradation. A common and efficient synthetic route to Abacavir proceeds through a key chloro-intermediate, (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol, which is then converted to Abacavir. While direct synthesis from this compound is plausible, the chloro-intermediate pathway is well-documented and industrially relevant. This guide will detail the synthesis of this key chloro-precursor and its subsequent conversion to Abacavir, a process where this compound represents a closely related conceptual intermediate.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps in the production of Abacavir via the chloro-intermediate pathway.

Table 1: Synthesis of (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride

| Parameter | Value | Reference |

| Starting Material | N-[2-amino-4-chloro-6-[[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl] Formamide | [1] |

| Molar Amount of Starting Material | 0.1762 mol | [1] |

| Reagents | Trichloromethylsilicate, Hydrochloric acid | [1] |

| Solvent | Not specified (trichloromethylsilicate likely serves as reagent and solvent) | [1] |

| Reaction Temperature | 0-10 °C initially, then room temperature | [1] |

| Reaction Time | 60 minutes at 0-5 °C, then 16-18 hours at room temperature | [1] |

| Purification Method | Recrystallization from methanol | [1] |

| Yield | 76% | [1] |

| Purity (HPLC) | 98.69% | [1] |

Table 2: Synthesis of Abacavir from (1S, 4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol hydrochloride

| Parameter | Value | Reference |

| Starting Material | (1S, 4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol hydrochloride | [2] |

| Amount of Starting Material | 30 g | [2] |

| Reagents | Cyclopropylamine, Sodium methylate (30% solution) or aqueous Sodium hydroxide | [2] |

| Solvent | Isopropanol, Acetone | [2] |

| Reaction Temperature | 90-95 °C | [2] |

| Reaction Time | 12 hours | [2] |

| Purification Method | Filtration and washing with acetone | [2] |

| Yield | 25 g (of Abacavir free base) | [2] |

| Purity | Not specified, but implied to be high for pharmaceutical use | [2] |

Experimental Protocols

Synthesis of (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride[1]

To a reactor, N-[2-amino-4-chloro-6-[[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl] Formamide (0.1762 mol) and trichloromethylsilicate (7 volumes) are added. The reaction mixture is cooled to a temperature between 0 and 5 °C. Hydrochloric acid (0.7 volumes) is then added slowly, ensuring the temperature is maintained between 0 and 10 °C. Following the addition, the reaction is held at 0-5 °C for 60 minutes. Subsequently, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 16 to 18 hours. Upon completion of the reaction, the solid product is collected by filtration. The crude product is then purified by recrystallization from methanol to yield (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride.

Synthesis of Abacavir from (1S, 4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol hydrochloride[2]

In a sealed reactor, 30 g of (1S, 4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol hydrochloride is combined with 200 ml of isopropanol and 35 ml of cyclopropylamine. The reaction mixture is heated to a temperature of 90-95 °C for 12 hours. After the reaction period, the mixture is allowed to cool to room temperature. A 30% solution of sodium methylate (18 g) or an aqueous solution of sodium hydroxide (27 g) is then added, and the solvent is subsequently evaporated. Isopropanol (200 ml) is added to the residue, and the precipitated salts are removed by filtration. The filtrate is concentrated, and the resulting oily residue is taken up in 150 ml of acetone. The resulting slurry is filtered, and the collected solid is washed with acetone on the filter. The solid is then dried to yield 25 g of Abacavir free base.

Visualizations

The following diagrams illustrate the key synthetic pathway and logical relationships in the synthesis of Abacavir.

References

The Enduring Backbone: A Technical Guide to the Chemical Stability of Carbocyclic Rings in Nucleoside Analogs

For Researchers, Scientists, and Drug Development Professionals

The carbocyclic ring, a key structural modification in a class of highly successful antiviral drugs, imparts a remarkable degree of chemical and metabolic stability. This technical guide delves into the core principles governing the stability of this essential pharmacophore, providing a comprehensive overview for researchers and drug development professionals. By replacing the labile glycosidic bond of natural nucleosides with a robust carbon-carbon linkage, carbocyclic nucleoside analogs exhibit enhanced resistance to enzymatic cleavage and hydrolytic degradation, translating to improved pharmacokinetic profiles and therapeutic efficacy.

This guide will explore the inherent stability of the carbocyclic ring, detail the experimental protocols used to assess it, present quantitative stability data for key analogs, and visualize the intricate signaling pathways and experimental workflows involved in their study.

Enhanced Chemical and Metabolic Fortitude

Carbocyclic nucleosides are analogs where the furanose sugar ring's oxygen atom is substituted with a methylene group (-CH2-). This seemingly simple alteration has profound implications for the molecule's stability. The hemiaminal ether linkage in natural nucleosides is susceptible to cleavage by phosphorylases and hydrolases, a primary route of metabolic inactivation. In contrast, the C-C bond connecting the carbocyclic ring to the nucleobase is significantly more resistant to such enzymatic degradation. This enhanced metabolic stability is a cornerstone of the therapeutic success of drugs like the anti-HIV agent Abacavir and the anti-hepatitis B virus (HBV) drug Entecavir.

Beyond enzymatic resistance, the carbocyclic ring also confers greater chemical stability. The absence of the oxygen atom in the ring reduces the susceptibility of the molecule to acid-catalyzed hydrolysis of the nucleobase. This inherent stability allows for a wider range of formulation possibilities and can contribute to a longer shelf-life of the drug product.

Quantitative Stability Analysis

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance and helping to identify potential degradation products.[1] These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.[1][2]

Abacavir

Abacavir, a cornerstone of HIV therapy, demonstrates significant stability under various stress conditions. However, it is susceptible to degradation under acidic and oxidative stress.

Table 1: Forced Degradation of Abacavir

| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Degradation Products Identified |

| Acid Hydrolysis | 1N HCl | 24 h | 80°C | ~85% | C8H10N6 (m/z 191.2) |

| Base Hydrolysis | 1N NaOH | 30 min | 80°C | No major degradation | - |

| Oxidation | 30% H2O2 | - | Room Temp | Significant | C14H18N6O3 (m/z 319.2), C11H14N6O (m/z 247.2) |

| Thermal | Solid state | 72 h | 80°C | No major degradation | - |

| Photolytic | UV light (254 nm) | Up to 10 days | - | Stable | - |

Data compiled from multiple sources.[3]

Under acidic conditions, the degradation of Abacavir follows first-order kinetics. The apparent first-order degradation rate constant (k), half-life (t1/2), and time required for 90% degradation (t90) have been determined at different temperatures.

Table 2: Kinetic Data for Acidic Degradation of Abacavir

| Temperature (°C) | k (h⁻¹) | t1/2 (h) | t90 (h) |

| 50 | 0.0064 | 108.3 | 16.4 |

| 65 | 0.0474 | 14.6 | 2.2 |

Data from Poloju et al.[4]

Entecavir

Entecavir, a potent anti-HBV agent, exhibits good stability under acidic, thermal, and photolytic conditions. However, it is susceptible to degradation in alkaline and oxidative environments.[5][6][7] The elimination half-life of Entecavir is approximately 130 hours.[8]

Table 3: Forced Degradation of Entecavir

| Stress Condition | Reagent/Condition | Time | Temperature | Outcome |

| Acid Hydrolysis | 0.1N HCl | 24 h | 80°C | Stable |

| Base Hydrolysis | 0.1N NaOH | 24 h | 80°C | Minor degradation |

| Oxidation | 3% H2O2 | 24 h | Room Temp | ~87.7% degradation |

| Thermal | - | 24 h | 60°C | Stable |

| Photolytic | - | - | - | Stable |

Data compiled from multiple sources.[5][9]

Peramivir

Peramivir, an intravenous neuraminidase inhibitor for the treatment of influenza, is stable under peroxide and photolytic conditions but shows degradation under acidic, basic, and thermal stress.[10] The elimination half-life of Peramivir in adults is approximately 20 hours.[11][12][13]

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately assessing the chemical stability of carbocyclic nucleoside analogs.

Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

General Procedure:

-

Sample Preparation: Prepare a stock solution of the carbocyclic nucleoside analog in a suitable solvent (e.g., water, methanol, or a mixture). The typical concentration is 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at a specified temperature (e.g., 60°C or 80°C) for a defined period (e.g., 2 to 24 hours).[1] Neutralize the solution with an equivalent amount of base before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate under similar conditions as acid hydrolysis.[1] Neutralize with an equivalent amount of acid before analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% to 30%).[1] Keep the mixture at room temperature or a slightly elevated temperature for a specified time.

-

Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 60°C, 80°C) for an extended period (e.g., 24 to 72 hours).[1]

-

Photolytic Degradation: Expose the drug substance (solid or in solution) to a controlled light source that provides both UV and visible light, as specified by ICH guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²).[2]

-

-

Sample Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is often used to monitor the formation of degradation products.[14] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.[14]

pH Stability Assay

Objective: To determine the rate of degradation of the nucleoside analog at different pH values.

Procedure:

-

Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 1 to 10).

-

Sample Incubation: Prepare solutions of the test compound in each buffer at a known concentration. Incubate these solutions at a constant temperature (e.g., 37°C).

-

Time-Point Analysis: At predetermined time intervals, withdraw aliquots from each solution.

-

Quenching: Stop the degradation reaction immediately by adding a quenching solution or by rapid freezing.

-

Quantification: Analyze the concentration of the remaining parent compound in each aliquot using a validated analytical method, typically HPLC.

-

Data Analysis: Plot the natural logarithm of the concentration of the parent drug versus time. The slope of this line gives the apparent first-order degradation rate constant (k) at that specific pH. The half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.

Enzymatic Stability Assay (Liver Microsomes)

Objective: To evaluate the metabolic stability of the nucleoside analog in the presence of liver enzymes, primarily cytochrome P450s.

Procedure:

-

Reagent Preparation:

-

Prepare a reaction mixture containing liver microsomes (from human or other species) in a suitable buffer (e.g., phosphate buffer, pH 7.4).[15][16]

-

Prepare a solution of the NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[15]

-

Prepare a stock solution of the test compound.

-

-

Incubation:

-

Pre-warm the microsomal suspension and the test compound solution to 37°C.

-

Initiate the reaction by adding the NADPH-regenerating system to the mixture of microsomes and the test compound.[16]

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Time-Point Sampling and Reaction Termination:

-

At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]

-

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.[16]

-

Data Analysis: Determine the rate of disappearance of the parent compound to calculate parameters such as in vitro half-life and intrinsic clearance.[16]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding.

Signaling Pathways

Carbocyclic nucleoside analogs exert their antiviral effects by targeting key viral enzymes.

Caption: Intracellular activation of Abacavir and Entecavir.

Peramivir, on the other hand, targets the viral neuraminidase, an enzyme essential for the release of new viral particles from infected cells.[3][17]

Caption: Mechanism of action of Peramivir.

Experimental Workflow

The assessment of chemical stability follows a structured workflow, from initial stress testing to the final data analysis.

Caption: Workflow for chemical stability assessment.

Conclusion

The carbocyclic ring is a privileged scaffold in the design of nucleoside analog therapeutics, primarily due to the enhanced chemical and metabolic stability it confers. A thorough understanding of the stability profile of these analogs is paramount for successful drug development. This guide has provided an in-depth overview of the principles of carbocyclic nucleoside stability, detailed experimental protocols for its assessment, presented quantitative data for key examples, and visualized the relevant biological and experimental processes. This comprehensive knowledge base will empower researchers and drug development professionals in the rational design and development of the next generation of carbocyclic nucleoside-based medicines.

References

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Peramivir? [synapse.patsnap.com]

- 4. ijrpc.com [ijrpc.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. LC-MS/MS method for the characterization of the forced degradation products of Entecavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of action of Entecavir_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. An Antiviral Drug-Peramivir: Degradation and Identification of Impurities and the Endorsement of an HPLC-MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peramivir Monograph for Professionals - Drugs.com [drugs.com]

- 12. Peramivir - Wikipedia [en.wikipedia.org]

- 13. Peramivir for influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 16. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. go.drugbank.com [go.drugbank.com]

The Biological Frontier: A Technical Guide to Carbocyclic 2'-Deoxyguanosine Analogs in Antiviral and Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of carbocyclic 2'-deoxyguanosine analogs, a class of synthetic nucleoside analogs with significant therapeutic potential. By replacing the furanose oxygen of natural deoxyguanosine with a methylene group, these compounds exhibit enhanced metabolic stability, making them potent antiviral and promising anticancer agents. This document delves into their mechanisms of action, summarizes key quantitative data on their biological efficacy, provides detailed experimental protocols for their evaluation, and visualizes the cellular pathways they influence.

Core Concepts: Mechanism of Action

Carbocyclic 2'-deoxyguanosine analogs primarily exert their biological effects by targeting cellular and viral polymerases. Their mechanism of action can be broadly categorized into two main areas: antiviral and anticancer activities.

Antiviral Activity

The antiviral efficacy of these analogs, most notably demonstrated by approved drugs like Abacavir (against HIV) and Entecavir (against HBV), relies on their ability to act as chain terminators of viral DNA synthesis.[1][2]

Activation and Inhibition:

-

Cellular Uptake: The analogs are transported into host cells.

-

Phosphorylation: Cellular kinases sequentially phosphorylate the analog to its active triphosphate form (a nucleoside triphosphate analog).[3]

-

Competitive Inhibition: The triphosphate analog competes with the natural deoxyguanosine triphosphate (dGTP) for the active site of the viral reverse transcriptase or DNA polymerase.[4]

-

Incorporation and Chain Termination: Upon incorporation into the growing viral DNA strand, the absence of a 3'-hydroxyl group on the carbocyclic sugar moiety prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and halting viral replication.[1]

dot

Anticancer Activity

The anticancer properties of carbocyclic 2'-deoxyguanosine analogs stem from their ability to interfere with the DNA replication of rapidly dividing cancer cells.

Cell Cycle Arrest and Apoptosis:

-

Phosphorylation: Similar to their antiviral action, these analogs are converted to their triphosphate forms within cancer cells.

-

DNA Damage: Incorporation of the analog triphosphate into the cellular DNA during the S-phase of the cell cycle leads to DNA strand breaks and replication stress.[5]

-

Cell Cycle Checkpoint Activation: The DNA damage triggers the activation of cell cycle checkpoints, often leading to an arrest in the S-phase or G2/M phase, preventing the cell from proceeding to mitosis.[5]

-

Induction of Apoptosis: If the DNA damage is too severe to be repaired, the cell is directed towards programmed cell death, or apoptosis.[6]

dot

Quantitative Biological Activity Data

The following tables summarize the reported in vitro biological activities of key carbocyclic 2'-deoxyguanosine analogs against various viruses and cancer cell lines.

Antiviral Activity

| Analog | Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | Reference |

| Abacavir | HIV-1IIIB | MT-4 | - | 4.0 | [7] |

| HIV-1 (Clinical Isolates) | - | - | 0.26 ± 0.18 | [1] | |

| Entecavir | HBV | HepG2 2.2.15 | - | 0.004 | [8] |

| Carbovir | HIV-1 | CEM | - | Potent Inhibition | |

| 4'-Azido-2'-deoxyguanosine (AdG) | HBV | - | - | 0.0097 | [9] |

| 2-Amino-4-chloro-7-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine analog | HBV | Human Hepatoblastoma 2.2.15 | Plaque Reduction | 0.7 µg/mL | [10] |

| HSV-1 | Vero | Plaque Reduction | 4.1 µg/mL | [10] | |

| HSV-2 | Vero | Plaque Reduction | 6.3 µg/mL | [10] | |

| HCMV (AD169) | MRC-5 | Plaque Reduction | 3.7 µg/mL | [10] | |

| Carbocyclic 5'-norguanosine enantiomer | Epstein-Barr Virus (EBV) | Daudi | VCA Elisa | 0.78 µg/mL | [10] |

| Epstein-Barr Virus (EBV) | Daudi | DNA Hybridization | 0.82 µg/mL | [10] |